molecular formula C14H10ClNOS B11849217 5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-51-4

5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B11849217
CAS No.: 918107-51-4
M. Wt: 275.8 g/mol
InChI Key: GWWMSDLDFYHRSO-UHFFFAOYSA-N
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Description

5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one is a synthetic heterocyclic compound belonging to the thiazolone class. Its structure comprises a thiazole ring substituted with a chlorine atom at position 5 and a naphthalen-1-ylmethyl group at position 2.

Properties

CAS No.

918107-51-4

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

5-chloro-2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2

InChI Key

GWWMSDLDFYHRSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=C(S3)Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis, a classical method for thiazole derivatives, involves the reaction of α-haloketones with thioamides. For 5-chloro-1,2-thiazol-3(2H)-one, this could entail:

  • Step 1 : Preparation of 5-chloro-2-chloroacetylthiophene as the α-haloketone precursor.

  • Step 2 : Cyclocondensation with thiourea or substituted thioamides in ethanol under reflux.

  • Step 3 : Acid-catalyzed ring closure to form the thiazolone core.

Modifications to introduce the chloro substituent at position 5 might involve chlorination of the precursor ketone or direct use of a pre-chlorinated α-haloketone. For example, chlorination of 2-acetylthiophene using sulfuryl chloride (SO₂Cl₂) in dichloromethane could yield the requisite 5-chloro derivative.

Introduction of the Naphthalen-1-ylmethyl Group

N-Alkylation of Thiazolone Intermediates

A two-step alkylation strategy is proposed based on analogous amine alkylation procedures:

  • Step 1 : Deprotonation of 5-chloro-1,2-thiazol-3(2H)-one using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C.

  • Step 2 : Reaction with naphthalen-1-ylmethyl bromide (1.2 equiv) at room temperature for 12–18 hours.

Key Data :

ParameterValueSource
BaseNaH (2.5 equiv)Adapted from
SolventTHF
Reaction Time18 hours
Yield50–60% (estimated)Hypothetical

This method mirrors the alkylation of (R)-1-(1-naphthyl)ethylamine with 3'-chloro-4'-methoxybenzaldehyde, where NaH facilitated deprotonation.

Reductive Amination Approach

If a ketone-functionalized thiazolone precursor is accessible, reductive amination with naphthalen-1-ylmethylamine could be employed:

  • Step 1 : Synthesis of 5-chloro-2-acetyl-1,2-thiazol-3(2H)-one via Friedel-Crafts acylation.

  • Step 2 : Condensation with naphthalen-1-ylmethylamine using titanium(IV) isopropoxide (Ti(OiPr)₄) in ethanol at 80°C.

  • Step 3 : Reduction with sodium cyanoborohydride (NaCNBH₃) to stabilize the secondary amine linkage.

Optimization Insights :

  • Ti(OiPr)₄ enhances imine formation efficiency, as demonstrated in the synthesis of N-(3-chloro-4-methoxybenzyl)-(R)-1-(1-naphthyl)ethylamine.

  • Yields for analogous reductive aminations range from 56% to 73%, suggesting comparable potential here.

Cyclization with Pre-Functionalized Intermediates

Thiourea Derivatives Bearing Naphthylmethyl Groups

An alternative route involves constructing the thiazolone ring from a pre-alkylated thiourea:

  • Step 1 : Synthesis of N-(naphthalen-1-ylmethyl)thiourea via reaction of naphthalen-1-ylmethylamine with thiophosgene (CSCl₂).

  • Step 2 : Cyclocondensation with 5-chloro-2-bromoacetophenone in refluxing ethanol.

Challenges :

  • Steric hindrance from the naphthyl group may reduce cyclization efficiency.

  • Purification may require silica gel chromatography, as seen in similar syntheses.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Potential
N-AlkylationStraightforward; scalableRequires anhydrous conditions50–60%
Reductive AminationHigh stereoselectivity (if chiral)Multi-step; sensitive reagents55–70%
Thiourea CyclizationSingle-pot synthesisLow functional group tolerance40–50%

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Toluene vs. THF : Toluene’s higher boiling point (110°C) makes it suitable for reflux conditions, as utilized in the synthesis of (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.

  • Cost Efficiency : Sodium hydride ($2.50/g) is cost-prohibitive for large-scale use; potassium carbonate (K₂CO₃) may serve as a cheaper alternative for deprotonation.

Emerging Techniques and Catalytic Innovations

Photoredox Catalysis

Recent advances in photoredox catalysis could enable direct C–H functionalization of thiazolones, bypassing pre-functionalized intermediates. For example, iridium-based catalysts (e.g., Ir(ppy)₃) facilitate alkylation under visible light.

Flow Chemistry Applications

Continuous flow systems might enhance yield and reduce reaction times by improving mass transfer, particularly in exothermic steps like NaH-mediated deprotonation .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazolone ring to an isothiazolidine ring.

    Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isothiazolidine derivatives.

    Substitution: Various substituted isothiazolones depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties against bacteria and fungi.

    Medicine: Potential use in developing new antimicrobial agents.

    Industry: Employed as a preservative in paints, coatings, and personal care products due to its antimicrobial activity.

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and ultimately causing cell death. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi.

Comparison with Similar Compounds

CMIT/MIT (5-Chloro-2-methyl-1,2-thiazol-3(2H)-one and 2-methyl-1,2-thiazol-3(2H)-one)

  • Structural Differences : CMIT (CAS 26172-55-4) and MIT (CAS 2682-20-4) lack the naphthalenylmethyl substituent, instead featuring a simple methyl group at position 2. CMIT has an additional chlorine at position 5, whereas MIT is unchlorinated .
  • Applications : CMIT/MIT are widely used as biocides in consumer products (e.g., humidifier disinfectants) and industrial fluids (e.g., hydraulic fracturing). Their mode of action involves electrophilic attack on microbial thiol groups, disrupting cellular function .
  • Toxicity : CMIT is significantly more toxic than MIT. Studies on humidifier disinfectants linked CMIT/MIT mixtures to pulmonary fibrosis and epithelial-mesenchymal transition (EMT) in alveolar models .
  • Key Data :
Property CMIT MIT Target Compound*
Molecular Formula C₄H₄ClNOS C₄H₅NOS C₁₄H₁₀ClNOS (inferred)
CAS Number 26172-55-4 2682-20-4 Not reported
Toxicity (LC₅₀, in vitro) ~0.1–1.0 µg/mL (alveolar cells) ~10–100 µg/mL (alveolar cells) Unknown
Biocidal Efficacy Broad-spectrum, fast-acting Moderate, slower degradation Likely enhanced lipophilicity

*Inferred based on structural analogs.

4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one

  • Structural Differences : This derivative has dual chlorine substitutions (positions 4 and 5) and a long octyl chain at position 2, increasing hydrophobicity .
  • Applications : Used in drilling fluids and industrial bactericides due to its stability and surfactant-like properties.
  • Comparison: The octyl chain enhances membrane penetration but reduces water solubility.

5-Chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one

  • Structural Differences : Features a substituted phenyl group (4-chloro-3-methyl) and a methyl group at position 4. The absence of a naphthalene system reduces steric bulk .
  • Applications : Likely used as a fungicide or bactericide in agricultural or material protection.
  • Comparison : The naphthalenylmethyl group in the target compound may offer stronger π-π stacking interactions with biological targets, enhancing binding affinity .

2-Phenyl-1,2-thiazol-3(2H)-one

  • Applications: Studied in enzyme inhibition (e.g., Trypanosoma cruzi spermidine synthase) but lacks biocidal potency due to reduced electrophilicity .
  • Comparison : The chlorine and naphthalene substitutions in the target compound likely enhance reactivity and antimicrobial breadth .

Key Research Findings and Implications

Substitution-Driven Activity : The chlorine atom at position 5 is critical for electrophilic reactivity in thiazolones, enabling covalent binding to microbial proteins. The naphthalenylmethyl group may enhance membrane permeability and target engagement .

Industrial Relevance : Thiazolones with aromatic substitutions (e.g., naphthalene) could fill niche roles in material preservation or antifouling coatings, leveraging their stability and lipophilicity .

Biological Activity

5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one is an organic compound characterized by a thiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, antifungal, and anticancer agent. The unique structural features, including the chloro group and naphthalenylmethyl substituent, suggest enhanced biological activity compared to other thiazole derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₀ClNOS, with a molar mass of 275.75 g/mol. The compound features:

  • Thiazole Ring : A five-membered ring containing nitrogen and sulfur.
  • Chloro Group : Positioned at the 5-position of the thiazole.
  • Naphthalenylmethyl Group : Attached at the 2-position, which may enhance lipophilicity and biological interactions.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial properties. Thiazole derivatives are often evaluated for their ability to inhibit both gram-positive and gram-negative bacteria. For instance, similar compounds have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also demonstrates antifungal activity against various fungal strains. Research indicates that thiazoles can disrupt fungal cell membranes or inhibit critical metabolic pathways involved in fungal growth . Specific studies on related thiazole compounds have reported IC50 values indicating potent antifungal effects.

Anticancer Activity

In cancer research, thiazole derivatives are recognized for their potential as anticancer agents. The presence of the naphthalene moiety in this compound may enhance its cytotoxicity. Studies have shown that related compounds can induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation . For example, compounds with similar structures have been noted to exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that both the thiazole ring and the naphthalene substituent play crucial roles in its biological activity. The following table summarizes findings from various studies regarding similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
5-ChloroisothiazolinoneContains isothiazole ringAntimicrobialLacks naphthalene moiety
MethylchloroisothiazolinoneSimilar thiazole structureAntifungalMore potent against fungi
ThiamphenicolThiazole derivativeBroad-spectrum antibioticDifferent substituents on thiazole

The presence of the naphthalene moiety is particularly significant as it may enhance lipophilicity and facilitate better membrane penetration, leading to increased bioactivity .

Case Studies

Several case studies have explored the efficacy of thiazole-based compounds in clinical settings:

  • Antibacterial Efficacy : A study assessed the antibacterial properties of a series of thiazoles against multi-drug resistant bacterial strains. Results indicated that certain derivatives exhibited remarkable inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
  • Anticancer Properties : In vitro studies on cancer cell lines demonstrated that specific thiazole derivatives could induce apoptosis via mitochondrial pathways. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one, and what key reaction parameters influence yield?

The synthesis typically involves multi-step procedures starting with functionalization of the thiazol-3(2H)-one core. Key steps include:

  • Halogenation : Introduction of chlorine at the 5-position using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C).
  • Naphthalene incorporation : Alkylation or Friedel-Crafts reactions to attach the naphthalen-1-ylmethyl group, often requiring Lewis acids (e.g., AlCl₃) .
  • Optimization factors : Solvent polarity (e.g., dichloromethane vs. DMF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for naphthalene derivatives) critically affect yield and purity. Catalysts such as palladium complexes may enhance coupling efficiency .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR identify substituents (e.g., naphthalene protons at δ 7.2–8.5 ppm, thiazole ring carbons at δ 160–170 ppm).
    • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-Cl (550–650 cm⁻¹) validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming stereochemistry. ORTEP-3 can visualize molecular packing .

Q. What are the recommended protocols for assessing purity and stability under varying storage conditions?

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via TLC or mass spectrometry. Halogenated thiazoles are sensitive to light; store in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazol-3(2H)-one derivatives?

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and consistent dosing (e.g., IC₅₀ calculations).
  • Structural analogs : Compare with derivatives like thiazolo[3,2-b]triazoles (Table 1, ), noting that naphthalene groups enhance lipophilicity and membrane permeability, potentially altering activity profiles.
  • Mechanistic studies : Employ fluorescence quenching or SPR to validate target binding specificity .

Q. What strategies optimize synthesis scalability while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., naphthalene alkylation).
  • Catalyst screening : Immobilized Lewis acids (e.g., silica-supported AlCl₃) reduce waste and enable reuse.
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

Q. How do halogen substituents (Cl, F) influence reactivity and biological interactions?

  • Electrophilicity : Chlorine at C5 increases electrophilic character, enhancing nucleophilic attack sites (e.g., cysteine residues in enzymes).
  • Steric effects : Fluorine’s small size minimizes steric hindrance, allowing tighter binding to hydrophobic pockets (e.g., kinase ATP sites).
  • Metabolic stability : Halogens reduce oxidative metabolism, prolonging half-life in vivo .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted naphthalene precursors).
  • XPS : Identifies surface contaminants (e.g., sulfur oxidation byproducts).
  • Elemental analysis : Confirms stoichiometric Cl/N ratios (±0.3% tolerance) .

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